molecular formula C20H21N3OS B2372328 N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide CAS No. 854005-71-3

N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide

Cat. No. B2372328
CAS RN: 854005-71-3
M. Wt: 351.47
InChI Key: USMLOLAKPQXWSD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The thiazole ring, a component of “N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide”, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Synthesis and Antitumor Activity

  • N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide derivatives have been synthesized and evaluated for their antitumor activity. For example, some benzothiazole derivatives showed significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Derivatives Incorporating Heterocyclic Rings

  • The compound has been used to create a variety of heterocyclic derivatives. These include pyrazole, thiazole, pyridine, and thiadiazole derivatives, which are of interest in medicinal chemistry due to their potential biological activities (Raslan, Sayed, & Khalil, 2016).

Antibacterial Agents

  • Derivatives of N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide have been synthesized and evaluated for their antibacterial activity. Certain compounds showed moderate to good activity against both gram-positive and gram-negative bacteria (Shah, Desai, Awasthi, & Saxena, 2001).

Receptor Affinity Studies

  • Studies on derivatives of this compound have provided insights into receptor affinity, particularly for serotonin and dopamine receptors. This can aid in the development of new drugs targeting these receptors (Żmudzki et al., 2015).

Cholinesterase Inhibition

  • Some derivatives have been evaluated for their potential in inhibiting cholinesterase, which is relevant for treating diseases like Alzheimer's (Riaz et al., 2020).

Synthesis of 1,3,5-Triazine Derivatives

  • The compound has been used in the synthesis of 1,3,5-triazine derivatives, which are important in pharmaceutical chemistry (Chau, Malanda, & Milcent, 1997).

Heterocyclic Syntheses

  • It serves as a starting material for various heterocyclic syntheses, highlighting its versatility in organic chemistry (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2,5-dimethylanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-8-9-15(2)18(10-14)21-13-19(24)23-20-22-12-17(25-20)11-16-6-4-3-5-7-16/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMLOLAKPQXWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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